2-Propynoxyethanol

Description

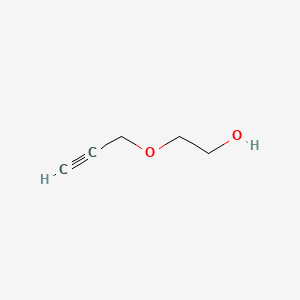

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGCQQRMJCSIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32199-97-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32199-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044665 | |

| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-18-0 | |

| Record name | 2-(2-Propyn-1-yloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-propyn-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(prop-2-ynyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYNOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ7D0F9DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 2-Propynoxyethanol

An In-depth Technical Guide to 2-Propynoxyethanol for Advanced Research and Development

Introduction: this compound, also known under the synonym Propargyl Alcohol Propoxylate (PAP), is a bifunctional organic molecule of significant interest to both industrial and life science sectors. Its structure, incorporating a terminal alkyne, a secondary alcohol, and an ether linkage, bestows a unique combination of reactivity and physicochemical properties. While historically utilized as a performance additive in material science applications such as electroplating and corrosion inhibition, its true potential for the modern researcher lies in the terminal alkyne moiety. This functional group serves as a highly efficient chemical handle for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals seeking to leverage its properties for advanced applications, from novel material synthesis to the construction of complex bioconjugates.

Correct identification is critical. This compound is chemically distinct from its saturated analog, 2-propoxyethanol. The presence of the carbon-carbon triple bond is the defining structural feature and the primary source of its advanced chemical utility.

-

IUPAC Name: 2-(prop-2-yn-1-yloxy)propan-1-ol[1]

-

Common Synonyms: Propargyl Alcohol Propoxylate (PAP), 4-Oxa-1-heptyn-6-ol, 1-propynoxy-2-propanol, ACP-3[2]

-

CAS Number: 3973-17-9[2]

-

Molecular Formula: C₆H₁₀O₂[1]

-

Molecular Weight: 114.14 g/mol [1]

References

Spectroscopic data (NMR, IR, MS) of 2-Propynoxyethanol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propynoxyethanol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 3973-18-0), a bifunctional organic molecule incorporating an ether, a primary alcohol, and a terminal alkyne.[1] Understanding the spectral characteristics of this compound is crucial for researchers in organic synthesis, materials science, and drug development who may use it as a versatile building block. This document moves beyond a simple data repository to offer an in-depth interpretation, grounded in fundamental principles and field-proven insights, to ensure a thorough structural elucidation.

Molecular Structure and Spectroscopic Relevance

This compound (C₅H₈O₂) possesses a unique combination of functional groups that give rise to a distinct and informative spectroscopic fingerprint. The presence of a terminal alkyne provides a reactive handle for "click" chemistry and other coupling reactions, while the primary alcohol allows for esterification, oxidation, or further etherification. Accurate characterization is the self-validating cornerstone of any subsequent experimental work.

The following analysis will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, correlating each signal to the specific structural features of the molecule.

Caption: Molecular structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For a sample dissolved in an appropriate deuterated solvent like CDCl₃, we anticipate distinct signals for each unique proton and carbon environment.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show five distinct signals, plus a variable signal for the hydroxyl proton. The choice of a standard, non-viscous solvent like CDCl₃ is critical for achieving high-resolution spectra where fine coupling details are observable.

| Proton Label (Fig. 1) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-C1 | Acetylenic (≡C-H) | ~2.4 - 2.5 | Triplet (t) | 1H |

| H-O7 | Hydroxyl (-OH) | Variable (e.g., 1.5 - 3.5) | Singlet (s, broad) | 1H |

| H-C3 | Methylene (-C≡C-CH₂-O-) | ~4.2 | Doublet (d) | 2H |

| H-C5 | Methylene (-O-CH₂-CH₂-) | ~3.7 | Triplet (t) | 2H |

| H-C6 | Methylene (-CH₂-CH₂-OH) | ~3.6 | Triplet (t) | 2H |

Interpretation and Causality:

-

Acetylenic Proton (H-C1, δ ~2.4-2.5 ppm): The terminal alkyne proton resonates in a characteristically shielded region for a proton on an unsaturated carbon.[2][3] This upfield shift, compared to vinylic protons (δ 5-6 ppm), is due to magnetic anisotropy, where the circulation of π-electrons in the triple bond generates a localized magnetic field that opposes the applied external field along the bond axis, shielding the proton.[3][4] It is expected to appear as a triplet due to long-range coupling (⁴J) with the two protons on C3.[5]

-

Propargylic Methylene Protons (H-C3, δ ~4.2 ppm): These protons are adjacent to both an sp-hybridized carbon and an ether oxygen. The strong deshielding effect of the electronegative oxygen atom shifts this signal significantly downfield. It should appear as a doublet due to coupling (⁴J) with the single acetylenic proton.

-

Methylene Protons (H-C5 & H-C6, δ ~3.6-3.7 ppm): These two sets of protons are part of the ethanol backbone and are adjacent to electronegative oxygen atoms, placing them in the typical 3.5-4.5 ppm range for such environments.[2] The protons on C5 (-O-CH₂-CH₂-OH) are adjacent to the protons on C6, and vice versa. Therefore, they will appear as two distinct triplets due to standard vicinal coupling (³J). The C5 protons may be slightly further downfield than C6 due to the influence of the adjacent ether linkage.

-

Hydroxyl Proton (H-O7, variable δ): The chemical shift of the alcohol proton is highly dependent on sample concentration, temperature, and solvent due to variable hydrogen bonding. It typically appears as a broad singlet because its rapid chemical exchange with other protic species (like trace water) often decouples it from adjacent protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Carbon Label (Fig. 1) | Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | Acetylenic (-C≡C -H) | ~75 |

| C2 | Acetylenic (-C ≡C-H) | ~80 |

| C3 | Propargylic Methylene (-CH₂) | ~59 |

| C5 | Methylene (-O-CH₂-) | ~70 |

| C6 | Methylene (-CH₂-OH) | ~62 |

Interpretation and Causality:

-

Alkyne Carbons (C1 & C2, δ ~75-80 ppm): The sp-hybridized carbons of the terminal alkyne appear in a characteristic midfield region.[5] The internal carbon (C2, attached to the CH₂ group) is typically slightly more deshielded (further downfield) than the terminal carbon (C1).[5]

-

Methylene Carbons (C3, C5, C6): These sp³-hybridized carbons appear in the 50-70 ppm range, consistent with carbons singly bonded to oxygen.[6]

-

C6 (δ ~62 ppm): The carbon bearing the hydroxyl group is found in a typical position for a primary alcohol.

-

C3 (δ ~59 ppm): The propargylic carbon is also shifted downfield by the adjacent ether oxygen.

-

C5 (δ ~70 ppm): This carbon is part of the ether linkage and is typically the most deshielded of the three methylene carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups within a molecule. The analysis relies on detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |

| ~3400 | O-H stretch | Alcohol | Strong, Broad |

| ~3300 | ≡C-H stretch | Terminal Alkyne | Strong, Sharp/Narrow |

| 2850-2950 | C-H stretch | Alkane (sp³) | Medium-Strong |

| ~2120 | C≡C stretch | Terminal Alkyne | Weak-Medium, Sharp |

| 1050-1150 | C-O stretch | Ether & Alcohol | Strong |

Interpretation and Causality:

-

Hydroxyl and Acetylenic C-H Region (3300-3400 cm⁻¹): This region is highly diagnostic. A strong and broad absorption centered around 3400 cm⁻¹ is the classic signature of the O-H stretching vibration in an alcohol, with the broadening caused by intermolecular hydrogen bonding.[7] Superimposed on this, or appearing as a sharp, distinct peak at ~3300 cm⁻¹, will be the ≡C-H stretch of the terminal alkyne.[4][8][9][10] The sharpness of the alkyne C-H stretch is a key differentiating feature.

-

Alkane C-H Stretch (2850-2950 cm⁻¹): These peaks arise from the stretching vibrations of the C-H bonds on the sp³-hybridized methylene carbons (C3, C5, C6).[8][11]

-

Alkyne C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch appears in a relatively quiet region of the spectrum.[9] For terminal alkynes, this absorption is typically weak but sharp.[4] Its presence is a crucial piece of evidence for the alkyne functionality.

-

Fingerprint Region (C-O Stretch, 1050-1150 cm⁻¹): The spectrum will be dominated by at least one very strong absorption band in this region, corresponding to the C-O stretching vibrations of the primary alcohol and the ether linkages.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. The molecular weight of this compound (C₅H₈O₂) is 100.12 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 100 is expected for the molecular ion. However, for alcohols and ethers, this peak may be weak or entirely absent due to the high propensity for fragmentation.[12][13]

Primary Fragmentation Pathways:

The fragmentation of this compound is dictated by the presence of the ether and alcohol functional groups, which direct cleavage to form stabilized carbocations.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

α-Cleavage: This is a characteristic fragmentation for both alcohols and ethers.[13][14][15]

-

Cleavage of the C5-C6 bond (alpha to the alcohol oxygen) would result in the loss of a •CH₂OH radical (mass 31), leading to a fragment at m/z = 69.

-

Cleavage alpha to the ether oxygen is also highly probable. Breaking the C3-O4 bond would lead to a stable propargyl cation [HC≡CCH₂]⁺ at m/z = 39 , a very common fragment for propargyl-containing compounds. Breaking the C5-O4 bond would lead to a fragment at m/z = 57 ([HC≡CCH₂O=CH₂]⁺).

-

-

Dehydration (Loss of H₂O): Alcohols readily lose a molecule of water (mass 18) upon ionization.[13][15] This would produce a peak at m/z = 82 (M-18).

The combination of these fragments, especially the characteristic m/z = 39, provides strong confirmatory evidence for the proposed structure.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for a liquid sample like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals.

IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing & Cleaning: The resulting spectrum will be displayed in terms of transmittance or absorbance. After the measurement, thoroughly clean the ATR crystal with an appropriate solvent.

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet for sample separation and purification.

-

Ionization: In the ion source, bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and record the resulting mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce the structure and confirm the molecular weight.

Conclusion

The integrated analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the alcohol, ether, and terminal alkyne functional groups, and Mass Spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic guide serves as an authoritative reference for any researcher utilizing this important chemical intermediate.

References

- 1. CAS 3973-18-0 | 2-(prop-2-yn-1-yloxy)ethan-1-ol - Synblock [synblock.com]

- 2. Chemical Shifts: Proton [orgchemboulder.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Introduction: The Power of "Click" Chemistry and the Role of 2-Propynoxyethanol

An In-Depth Guide to the Application of 2-Propynoxyethanol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the landscape of modern chemical synthesis, particularly in the realms of drug discovery, materials science, and bioconjugation, the concept of "click chemistry" has been revolutionary.[1][2] Introduced by K. Barry Sharpless in 2001, this philosophy emphasizes the use of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][3] The quintessential example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust method for forming 1,4-disubstituted 1,2,3-triazoles.[4][5][6] This reaction's reliability, specificity, and biocompatibility have made it an indispensable tool for covalently linking molecules.[7][8]

At the heart of this powerful reaction are the azide and alkyne functional groups. This compound, with its terminal alkyne and a hydrophilic hydroxyethoxy moiety, stands out as a particularly versatile building block. Its structure offers a reactive handle for the CuAAC reaction while imparting increased water solubility to the resulting conjugates, a highly desirable trait for biological applications. This guide provides a detailed exploration of the use of this compound in CuAAC, from its mechanistic underpinnings to practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Engine of the Reaction: Unraveling the CuAAC Mechanism

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a multi-step catalytic cycle mediated by a copper(I) catalyst.[9] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and exclusively produces the 1,4-disubstituted triazole.[1][5]

The generally accepted mechanism involves the following key steps:[4][9]

-

Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne, in this case, this compound, to the Cu(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base (which can be a ligand or other basic species in the mixture) to form a copper-acetylide intermediate.[10]

-

Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.

-

Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a cycloaddition with the copper-acetylide, forming a six-membered copper-containing metallacycle.[1][4]

-

Ring Contraction and Product Formation: This metallacycle is unstable and rearranges to form the stable triazole ring.

-

Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: Harnessing this compound in Synthesis

The success of a CuAAC reaction hinges on the careful control of several factors, including the choice of solvent, the copper source, the presence of a reducing agent, and the use of a stabilizing ligand.[11][12] this compound's hydroxyl group and resulting hydrophilicity make it amenable to a variety of reaction conditions.

Protocol 1: General Synthesis in an Organic Solvent

This protocol is suitable for standard organic synthesis applications where the starting materials are soluble in organic solvents.

Materials and Reagents:

| Reagent | Suggested M.W. | Suggested Amount (for 1 mmol scale) | Concentration/Purity | Notes |

| Azide Substrate | Varies | 1.0 mmol, 1.0 eq | >95% | The limiting reagent. |

| This compound | 86.09 g/mol | 103 mg, 1.2 mmol, 1.2 eq | >97% | |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 g/mol | 12.5 mg, 0.05 mmol, 5 mol% | >98% | Precursor for the Cu(I) catalyst. |

| Sodium Ascorbate | 198.11 g/mol | 19.8 mg, 0.1 mmol, 10 mol% | >99% | Reducing agent. Always use a freshly prepared solution.[12] |

| Solvent (e.g., t-BuOH/H₂O or THF) | - | 5-10 mL | Anhydrous/Deionized | A 1:1 mixture of t-BuOH and water is often effective. |

Step-by-Step Methodology:

-

Reagent Preparation: In a suitable reaction vessel, dissolve the azide substrate (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent system (e.g., 5 mL of a 1:1 t-BuOH/H₂O mixture).

-

Catalyst Addition: To this solution, add an aqueous solution of Copper(II) Sulfate Pentahydrate (12.5 mg in 0.5 mL H₂O).

-

Initiation of Reaction: Add a freshly prepared aqueous solution of Sodium Ascorbate (19.8 mg in 0.5 mL H₂O) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.[10]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Bioconjugation in an Aqueous System

This protocol is optimized for the conjugation of this compound to azide-modified biomolecules (e.g., proteins, peptides, or nucleic acids) in a biocompatible aqueous buffer.[13] The use of a copper-stabilizing ligand is crucial to prevent catalyst oxidation and protect the biomolecule from damage.[6][14]

Materials and Reagents:

| Reagent | Suggested Amount (for 100 µL final volume) | Final Concentration | Notes |

| Azide-Modified Biomolecule | 1-10 nmol | 10-100 µM | In a suitable buffer (e.g., PBS, pH 7.4). |

| This compound | 10-100 nmol | 100 µM - 1 mM | A 10- to 50-fold excess over the biomolecule is recommended. |

| Copper(II) Sulfate (CuSO₄) | 5 nmol | 50 µM | From a sterile-filtered stock solution. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 25 nmol | 250 µM | A water-soluble Cu(I) stabilizing ligand.[15] A 5:1 ligand-to-copper ratio is common.[13] |

| Sodium Ascorbate | 500 nmol | 5 mM | From a fresh, sterile-filtered stock solution. |

| Buffer (e.g., PBS, pH 7.4) | To 100 µL | - | Ensure the buffer is free of chelating agents like EDTA. |

Step-by-Step Methodology:

-

Reagent Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer.

-

Catalyst Premix: In a separate tube, premix the Copper(II) Sulfate and THPTA ligand solutions. This allows the ligand to chelate the copper before it is added to the biomolecule, minimizing potential damage.[14]

-

Catalyst Addition: Add the premixed CuSO₄/THPTA solution to the biomolecule/alkyne mixture and mix gently.

-

Initiation of Reaction: Add the freshly prepared Sodium Ascorbate solution to initiate the cycloaddition.

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours. Gentle mixing (e.g., on a rotator) can be beneficial.

-

Purification: Following the reaction, the bioconjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Visualizing the Experimental Workflow

A streamlined workflow is key to reproducible results in CuAAC reactions.

Caption: General experimental workflow for CuAAC reactions with this compound.

Troubleshooting Common Issues

Even with a robust reaction like CuAAC, challenges can arise. Below is a guide to diagnosing and solving common problems.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Catalyst: Cu(I) has been oxidized to Cu(II).[12] 2. Reagent Degradation: Sodium ascorbate solution is old. 3. Impure Reagents: Impurities in the azide or alkyne starting materials. | 1. Deoxygenate: Degas solvents and the reaction mixture with an inert gas (N₂ or Ar). Use a stabilizing ligand (e.g., TBTA, THPTA).[11] 2. Use Fresh Solutions: Always prepare sodium ascorbate solutions immediately before use.[12] 3. Purify Starting Materials: Ensure the purity of your azide and this compound. |

| Side Product Formation | 1. Alkyne Homocoupling (Glaser coupling): Occurs in the presence of oxygen and excess copper.[16] 2. Biomolecule Damage: Reactive oxygen species (ROS) generated by the catalyst system.[13] | 1. Minimize Oxygen: Maintain an inert atmosphere. Ensure sufficient reducing agent is present. 2. Use Ligands and Additives: Use a 5:1 ligand-to-copper ratio. For sensitive biomolecules, consider adding a ROS scavenger like aminoguanidine.[13][14] |

| Incomplete Reaction | 1. Insufficient Catalyst: Low catalyst loading for a challenging substrate. 2. Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction. 3. Low Concentration: Reaction rates are concentration-dependent. | 1. Increase Catalyst: Increase the catalyst and ligand loading to 10-20 mol%. 2. Increase Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat (40-50°C) if the substrates are stable. 3. Increase Concentration: If possible, perform the reaction at a higher concentration. |

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a cornerstone of modern chemical ligation, and this compound serves as an exceptionally useful building block within this framework. Its dual functionality—a reactive terminal alkyne and a solubilizing hydroxyethoxy group—makes it a valuable reagent for a wide array of applications, from the synthesis of small molecule libraries to the sophisticated construction of antibody-drug conjugates. By understanding the reaction mechanism and adhering to optimized protocols, researchers can effectively leverage the power of this compound to build complex molecular architectures with precision and efficiency.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinicallab.com [clinicallab.com]

- 9. researchgate.net [researchgate.net]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Probing Proteomes: A Step-by-Step Guide to Protein Labeling with 2-Propynoxyethanol

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the bioorthogonal labeling of proteins using 2-Propynoxyethanol. Designed for researchers, scientists, and drug development professionals, this document elucidates the metabolic incorporation of this alkyne-containing amino acid analog and its subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results. This guide serves as a self-validating system, complete with troubleshooting advice and detailed methodologies for visualizing and identifying newly synthesized proteins within complex biological systems.

Introduction: The Power of Bioorthogonal Chemistry in Proteomics

The ability to selectively tag and visualize proteins in their native environment is a cornerstone of modern biological research.[1][2] Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our capacity to study the proteome.[3][4][5] Among these, the "click chemistry" family of reactions, particularly the azide-alkyne cycloaddition, offers a powerful tool for covalently attaching probes like fluorophores or biotin to tagged biomolecules.[3][6][7]

This guide focuses on the use of this compound, a non-canonical amino acid analog that can be metabolically incorporated into newly synthesized proteins.[8] Its terminal alkyne group serves as a bioorthogonal handle, allowing for subsequent ligation to an azide-containing probe. This two-step labeling strategy provides high specificity and efficiency for tracking protein synthesis, trafficking, and interactions.[9][10][11]

The Underlying Principle: A Two-Step Labeling Strategy

The protein labeling strategy using this compound is a sequential process involving two key stages:

-

Metabolic Incorporation: Cells are cultured in a medium supplemented with this compound. The cellular translational machinery recognizes this analog and incorporates it into newly synthesized proteins in place of its natural counterpart, typically methionine.[8]

-

Bioorthogonal Ligation (Click Chemistry): The alkyne-labeled proteins are then detected and modified by reaction with a probe containing a complementary azide group. This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage, covalently attaching the probe to the protein of interest.[12][13]

This approach allows for the specific labeling of a subset of proteins synthesized within a defined time window, providing a dynamic snapshot of the proteome.[14]

Choosing Your Click: CuAAC vs. SPAAC

Two primary forms of azide-alkyne cycloaddition are employed for protein labeling:

3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes.[12][15][16] It is robust across a wide pH range (4-12) and yields high reaction specificity.[12] However, the requirement for a copper(I) catalyst can be a drawback, as copper ions can be toxic to cells and may interfere with protein structure and function.[12]

3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[17][] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[][19] SPAAC is therefore highly biocompatible and ideal for labeling proteins in living cells.[][20] The trade-off is that the kinetics of SPAAC can be slower than CuAAC, and cyclooctynes can sometimes exhibit non-specific reactivity with thiols.[21]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for protein labeling with this compound followed by click chemistry detection.

Caption: General workflow for protein labeling and analysis.

Detailed Protocols

5.1. Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of this compound into proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow under standard culture conditions.

-

Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with this compound to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line.

-

Metabolic Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Replace with the prepared labeling medium.

-

Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of this compound into newly synthesized proteins.

-

Cell Harvesting or Fixation: After the incubation period, cells can be harvested for lysis and downstream analysis or fixed for imaging.

-

To harvest: Wash the cells twice with ice-cold PBS and proceed to cell lysis.

-

For imaging: Wash the cells with PBS and proceed with the fixation protocol appropriate for your imaging application.

-

5.2. Protocol 2: In-Gel Fluorescence Detection (CuAAC)

This protocol details the labeling of this compound-containing proteins in a cell lysate with a fluorescent azide probe via CuAAC, followed by in-gel fluorescence scanning.

Materials:

-

Cell lysate containing this compound-labeled proteins

-

Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

SDS-PAGE reagents

Procedure:

-

Prepare Click Reaction Cocktail: Freshly prepare a master mix for the CuAAC reaction. For each sample, combine:

-

20 µL of azide-fluorophore stock solution

-

20 µL of TCEP

-

10 µL of TBTA

-

20 µL of CuSO4 Vortex between additions.

-

-

Perform CuAAC Reaction: Add 70 µL of the freshly prepared CuAAC cocktail to each cell lysate sample.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Protein Precipitation (Optional): To concentrate the sample and remove excess reagents, precipitate the proteins using a suitable method (e.g., chloroform/methanol precipitation).

-

SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer and separate the proteins by gel electrophoresis.

-

In-Gel Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission settings for your chosen fluorophore.

-

Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.

Data Presentation and Interpretation

Quantitative data from protein labeling experiments can be effectively summarized in tables for clear comparison.

| Cell Line | This compound (µM) | Labeling Duration (h) | Relative Fluorescence Intensity |

| HEK293T | 50 | 4 | 1.0 |

| HEK293T | 100 | 4 | 1.8 |

| HEK293T | 200 | 4 | 2.5 |

| HeLa | 100 | 8 | 2.2 |

| HeLa | 100 | 16 | 3.9 |

Table 1: Example data demonstrating the effect of this compound concentration and labeling duration on the relative fluorescence intensity of labeled proteins in two different cell lines.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low or no labeling | Inefficient metabolic incorporation | Optimize the concentration of this compound and the labeling duration. Ensure the cell culture medium is not deficient in other essential amino acids.[22] |

| Inefficient click reaction | Prepare the CuAAC cocktail fresh. Ensure the reducing agent (TCEP) is active. For SPAAC, consider a longer incubation time or a more reactive cyclooctyne. | |

| High background | Non-specific binding of the probe | Include a "no-click" control (without the copper catalyst or with a non-reactive alkyne). Perform thorough washing steps after the click reaction.[21] |

| Cell toxicity | Titrate the concentration of this compound to find the optimal balance between labeling efficiency and cell viability.[23] | |

| Protein precipitation | Over-labeling of the protein | Reduce the molar excess of the labeling reagent.[24][25] |

Advanced Applications

The ability to specifically label newly synthesized proteins opens up a plethora of advanced applications in proteomics and drug development:

-

Pulse-Chase Analysis: By introducing and then removing this compound from the culture medium, researchers can track the fate of a cohort of proteins over time, providing insights into protein turnover and degradation.

-

Identification of Secreted Proteins: The secretome can be specifically labeled and identified by collecting the culture medium from cells labeled with this compound and performing click chemistry on the collected proteins.

-

Activity-Based Protein Profiling (ABPP): this compound can be incorporated into activity-based probes to identify and characterize active enzymes within a complex proteome.[16]

-

Quantitative Proteomics: In conjunction with mass spectrometry, this labeling technique can be used for the quantitative analysis of protein synthesis under different experimental conditions.[26][27][28]

Conclusion

Protein labeling with this compound, coupled with the versatility of click chemistry, provides a robust and specific method for investigating the dynamic nature of the proteome. By understanding the principles behind metabolic incorporation and bioorthogonal ligation, and by carefully optimizing experimental parameters, researchers can gain valuable insights into a wide range of biological processes. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful technique in your research endeavors.

References

- 1. Bioorthogonal reactions for labeling proteins. | Semantic Scholar [semanticscholar.org]

- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 21. help.lumiprobe.com [help.lumiprobe.com]

- 22. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Advances in targeted proteomics and applications to biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Functionalization of Nanoparticles with 2-(Prop-2-yn-1-yloxy)ethanol

Introduction: The Power of Precision in Nanoparticle Functionalization

In the rapidly evolving fields of targeted drug delivery, advanced diagnostics, and novel therapeutics, the ability to precisely engineer the surface of nanoparticles is paramount. Functionalized nanoparticles serve as versatile platforms, capable of being tailored for specific biological interactions and therapeutic actions. The choice of surface chemistry dictates the nanoparticle's biocompatibility, stability, and its capacity to conjugate with a diverse array of molecules such as proteins, peptides, and nucleic acids.

This guide focuses on the application of 2-(prop-2-yn-1-yloxy)ethanol , a bifunctional linker molecule, for the surface modification of nanoparticles. This molecule possesses a terminal alkyne group, a key component for "click chemistry," and a hydroxyl group that can be adapted for covalent attachment to various nanoparticle surfaces. The alkyne functionality provides a highly specific and efficient handle for subsequent conjugation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions are renowned for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for complex biological applications.

This document provides a comprehensive overview of the principles and detailed protocols for the functionalization of gold, silica, and iron oxide nanoparticles with 2-(prop-2-yn-1-yloxy)ethanol, followed by subsequent conjugation via click chemistry.

Chemical and Physical Properties of 2-(Prop-2-yn-1-yloxy)ethanol

2-(Prop-2-yn-1-yloxy)ethanol, also known as ethylene glycol monopropargyl ether, is a colorless liquid with the chemical formula C₅H₈O₂. Its structure incorporates a propargyl group (containing the reactive alkyne) and a primary alcohol, making it a versatile building block in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 3973-18-0 | |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| Boiling Point | 80-90 °C at 12-14 Torr | |

| Density | 1.0261 g/cm³ | |

| Solubility | Soluble in water, chloroform, and ethyl acetate. |

Safety and Handling: 2-(Prop-2-yn-1-yloxy)ethanol is harmful if swallowed and may cause skin and eye irritation. It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry place away from heat and open flames.

Core Principles: Functionalization via "Click Chemistry"

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example for nanoparticle functionalization is the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide in the presence of a copper(I) catalyst. This reaction is highly efficient and specific, proceeding readily in aqueous environments.

Application Notes and Protocols: Mastering Click Chemistry with 2-Propynoxyethanol

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 2-Propynoxyethanol in Click Chemistry

Click chemistry has revolutionized the synthesis of complex molecular architectures across various scientific disciplines, from drug discovery to materials science.[1][2] Its principles of reliability, high yield, and biocompatibility have made it an indispensable tool.[3] At the heart of this chemical paradigm is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its efficiency and specificity in forming stable 1,2,3-triazole linkages from terminal alkynes and azides.[4][5][6]

This compound stands out as a particularly valuable building block for CuAAC reactions. Its bifunctional nature, possessing both a terminal alkyne for click ligation and a primary alcohol for further derivatization or for imparting hydrophilicity, offers immense flexibility in molecular design. This guide provides an in-depth exploration of the reaction conditions for successfully employing this compound in click chemistry, offering both foundational knowledge and actionable protocols.

Core Principles: Understanding the CuAAC Reaction with this compound

The CuAAC reaction is a robust and highly regioselective process that exclusively yields the 1,4-disubstituted triazole isomer.[5] The reaction is catalyzed by a Cu(I) species, which can be introduced directly or generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through the use of a reducing agent like sodium ascorbate.[6][7]

The primary alcohol group in this compound generally does not interfere with the CuAAC reaction, making it a "spectator" functional group that can be leveraged in subsequent synthetic steps. However, the choice of solvent, ligand, and other reaction parameters can be influenced by its presence, particularly when working with sensitive biomolecules.

Below is a diagram illustrating the fundamental workflow of a CuAAC reaction.

Caption: General workflow for a CuAAC reaction.

Optimizing Reaction Conditions for this compound

The success of a CuAAC reaction hinges on the careful selection and optimization of several key parameters. The hydrophilic nature of this compound makes it particularly well-suited for reactions in aqueous environments, which is often a requirement for biological applications.

Catalyst System: The Heart of the Reaction

The catalytic system comprises the copper source, a reducing agent, and a stabilizing ligand.

-

Copper Source: Copper(II) sulfate (CuSO₄) is the most common and convenient precursor due to its stability and solubility in water.[6][7] Copper(I) salts like CuI or CuBr can also be used directly, but are more susceptible to oxidation.[8]

-

Reducing Agent: Sodium ascorbate is the gold standard for reducing Cu(II) to the active Cu(I) state in situ.[6][9] It is mild, water-soluble, and generally does not interfere with common functional groups. A 3- to 10-fold excess of the reducing agent is often recommended to counteract dissolved oxygen which can oxidize the Cu(I) catalyst.[10]

-

Stabilizing Ligand: Ligands are crucial for stabilizing the Cu(I) oxidation state and preventing catalyst disproportionation and oxidation.[8][10] For aqueous reactions involving biomolecules, water-soluble ligands are essential.

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is a highly effective and water-soluble ligand that protects the Cu(I) catalyst and can accelerate the reaction.[8][10][11] It is particularly useful in bioconjugation as it minimizes the generation of reactive oxygen species (ROS) that can damage sensitive molecules.[10][11]

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): While a very effective ligand, TBTA has limited solubility in purely aqueous systems and is more suited for reactions in organic solvents or aqueous/organic mixtures.[7]

-

The general mechanism for the copper-catalyzed reaction is depicted below.

Caption: Simplified mechanism of the CuAAC reaction.

Solvent Selection

The choice of solvent is critical and depends on the solubility of the reactants. Given the hydroxyl group of this compound, it exhibits good solubility in a range of polar solvents.

-

Aqueous Buffers: For bioconjugation, phosphate-buffered saline (PBS) or other biologically compatible buffers (pH 7-8) are ideal.

-

Water/Organic Mixtures: Co-solvents like DMSO, t-BuOH, or ethanol can be used to solubilize hydrophobic azide partners.[12] Mixtures of water and ethanol have been shown to be effective, with some reactions proceeding well even at reflux temperatures in ethanol.[13]

-

Green Solvents: For more environmentally benign processes, solvents like glycerol and deep eutectic solvents (DESs) have been successfully employed for CuAAC reactions.[12]

Reaction Temperature and Time

CuAAC reactions are typically rapid and can often be performed at room temperature, with completion times ranging from minutes to a few hours.[13] For less reactive substrates, gentle heating (e.g., 40-60 °C) can accelerate the reaction.[13] Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.

Experimental Protocols

The following protocols provide a starting point for performing CuAAC reactions with this compound. Optimization may be required based on the specific azide-containing molecule.

Protocol 1: General Aqueous CuAAC for Bioconjugation

This protocol is designed for the conjugation of this compound to an azide-modified biomolecule in an aqueous buffer.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-modified biomolecule in PBS buffer.

-

This compound (use a 10-50 fold molar excess over the azide).

-

THPTA solution (to a final concentration of 1-5 mM).

-

CuSO₄ solution (to a final concentration of 0.2-1 mM).

-

-

Vortex Gently: Mix the solution by gentle vortexing or flicking the tube.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). Protect the reaction from light if using fluorescently labeled components.

-

Purification: Purify the resulting triazole conjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.

Protocol 2: CuAAC in a Water/Organic Co-solvent System

This protocol is suitable for reacting this compound with a more hydrophobic azide-containing small molecule.

Materials:

-

This compound

-

Azide-containing small molecule

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

TBTA (optional, for enhanced catalysis in organic-rich mixtures)

-

Solvent system (e.g., 1:1 mixture of water and t-BuOH or DMSO)

-

Reaction vial with a stir bar

Procedure:

-

Dissolve Reactants: In a reaction vial, dissolve the azide-containing molecule and this compound (1.1 - 1.5 equivalents) in the chosen solvent system.

-

Add Catalyst Components:

-

Add CuSO₄ (1-5 mol%).

-

If using, add TBTA (1-5 mol%).

-

Add sodium ascorbate (5-10 mol%).

-

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: Summary of Reaction Parameters

| Parameter | Aqueous Bioconjugation (Protocol 1) | Water/Organic Co-solvent (Protocol 2) | Rationale & Key Considerations |

| Copper Source | CuSO₄ | CuSO₄ or CuI | CuSO₄ is convenient for aqueous systems; CuI can be used in organic solvents. |

| Reducing Agent | Sodium Ascorbate (freshly prepared) | Sodium Ascorbate | Essential for in situ generation of Cu(I) from Cu(II). |

| Ligand | THPTA | TBTA (optional) or none | THPTA is crucial for aqueous stability and biocompatibility. TBTA can enhance rates in organic media. |

| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) | Water/t-BuOH, Water/DMSO, Ethanol | Choice depends on the solubility of the azide partner. |

| Temperature | Room Temperature (or 4°C) | Room Temperature (can be heated) | Mild conditions are generally sufficient. Heating can be used to accelerate slow reactions. |

| Stoichiometry | 10-50x excess of this compound | 1.1-1.5x excess of one reactant | Excess alkyne drives bioconjugation to completion. Near-stoichiometric amounts for small molecules. |

| Concentration | µM to low mM | 10 mM - 1 M | Bioconjugations are often performed at lower concentrations. |

Beyond Copper: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper catalysis is undesirable due to potential toxicity or interference, particularly in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[14][15][] SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne, which reacts rapidly with an azide.[14][15]

While this compound itself is a terminal alkyne and not suitable for SPAAC, it can be conceptually linked to this methodology. For instance, a molecule of interest could be functionalized with an azide, and then reacted with a cyclooctyne derivative that has been pre-functionalized using this compound via a CuAAC reaction. This highlights the modularity of click chemistry.

Caption: Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion and Future Outlook

This compound is a highly effective and versatile reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition reactions. Its dual functionality allows for straightforward incorporation of a terminal alkyne into a wide array of molecules, while the hydroxyl group provides a handle for further modification or for enhancing aqueous solubility. By carefully selecting the catalyst system, solvent, and reaction conditions as outlined in this guide, researchers can confidently and efficiently synthesize novel conjugates for applications spanning from the development of targeted therapeutics to the creation of advanced materials. The continued exploration of "green" reaction media and the development of even more efficient catalyst systems will further expand the utility of this powerful click chemistry building block.

References

- 1. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 2. drpress.org [drpress.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. bioclone.net [bioclone.net]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. broadpharm.com [broadpharm.com]

- 8. confluore.com.cn [confluore.com.cn]

- 9. jenabioscience.com [jenabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) | MDPI [mdpi.com]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

Application Note & Protocol: High-Efficiency Biomolecule Immobilization using 2-Propynoxyethanol-Mediated Click Chemistry

For: Researchers, scientists, and drug development professionals.

Abstract

The precise and stable immobilization of biomolecules onto solid supports is fundamental to a vast array of biotechnological applications, from diagnostics and biosensing to high-throughput screening and affinity purification. This guide details the use of 2-Propynoxyethanol as a highly efficient and versatile linker for the covalent attachment of biomolecules to surfaces. By leveraging the power of "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this methodology offers a robust and bioorthogonal approach to surface functionalization. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for surface modification and biomolecule conjugation, and discuss key applications and troubleshooting strategies.

Introduction: The Rationale for Controlled Biomolecule Immobilization

The functionality of many bio-analytical devices relies on the stable anchoring of biologically active molecules to a solid phase. The ideal immobilization strategy should be robust, specific, and maintain the native conformation and activity of the biomolecule. Traditional methods, such as passive adsorption, can lead to random orientation and denaturation, significantly compromising performance. Covalent attachment strategies offer greater stability, but can be challenging to control, often targeting reactive groups like amines or carboxyls that may be prevalent on a protein's surface, leading to a heterogeneous and often inactive immobilized population.[1][2]

This is where the concept of bioorthogonal chemistry, particularly "click chemistry," provides a significant advantage.[3][] Click reactions are characterized by their high efficiency, selectivity, and compatibility with biological systems.[3] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, forming a stable triazole linkage between an alkyne and an azide.[][5] this compound, with its terminal alkyne group and a hydroxyl moiety for surface attachment, serves as an excellent linker to introduce the "clickable" alkyne functionality onto a variety of surfaces.

The Chemistry of this compound in Biomolecule Immobilization

The core of this immobilization strategy lies in a two-step process:

-

Surface Functionalization: The hydroxyl group of this compound is used to covalently attach it to a suitably activated surface. This creates a uniform layer of terminal alkyne groups ready for reaction.

-

Biomolecule Conjugation via CuAAC: An azide-modified biomolecule is then specifically and efficiently "clicked" onto the alkyne-functionalized surface in the presence of a copper(I) catalyst.[3][6]

The CuAAC reaction is exceptionally reliable due to its large thermodynamic driving force and the bioorthogonality of the azide and alkyne functional groups, which are largely unreactive within biological systems.[3] This ensures that the conjugation is highly specific, minimizing off-target reactions.[3]

Caption: Workflow for biomolecule immobilization using this compound.

Experimental Protocols

Materials and Reagents

-

Substrate (e.g., glass slides, silicon wafers, polymer films)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

(3-Aminopropyl)triethoxysilane (APTES)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous solvents (e.g., Toluene, DMF)

-

Azide-modified biomolecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)[7]

-

Phosphate-buffered saline (PBS)

-

Deionized (DI) water

Protocol 1: Surface Functionalization with this compound

This protocol describes the functionalization of a glass or silica surface. Modifications may be necessary for other substrate materials.

-

Surface Cleaning and Activation:

-

Immerse the substrate in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Rinse extensively with DI water and dry under a stream of nitrogen.

-

-

Silanization with APTES:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Immerse the cleaned and dried substrate in the APTES solution for 1-2 hours at room temperature with gentle agitation.

-

Rinse with toluene, followed by ethanol, and then DI water.

-

Cure the silanized surface in an oven at 110°C for 30-60 minutes. This creates a surface rich in primary amine groups.

-

-

Coupling of this compound:

-

Prepare a solution of this compound and a coupling agent (e.g., DCC) in an anhydrous solvent like DMF. The molar ratio of this compound to the coupling agent should be optimized but a 1.2:1 ratio is a good starting point.

-

Immerse the amine-functionalized substrate in this solution and react for 12-24 hours at room temperature.

-

After the reaction, rinse the surface thoroughly with DMF, followed by ethanol and DI water to remove any unreacted reagents.

-

Dry the alkyne-functionalized surface under a stream of nitrogen.

-

Caption: Experimental workflow for surface functionalization.

Protocol 2: Biomolecule Immobilization via CuAAC

-

Prepare Click Chemistry Reagents:

-

Azide-Biomolecule Solution: Dissolve your azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.

-

Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in DI water.

-

Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution of sodium ascorbate in DI water.

-

(Optional) Ligand Solution: Prepare a 200 mM stock solution of THPTA in DI water.

-

-

Immobilization Reaction:

-

Place the alkyne-functionalized substrate in a reaction vessel.

-

Add the azide-biomolecule solution to cover the surface.

-

Add the click chemistry reagents in the following order, with gentle mixing after each addition:

-

(Optional) THPTA solution to a final concentration of 1-5 mM.

-

Copper sulfate solution to a final concentration of 0.5-2 mM.

-

Sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction time may need optimization depending on the biomolecule.

-

-

Washing and Storage:

-

After incubation, remove the reaction solution.

-

Wash the surface extensively with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove non-specifically bound molecules.

-

Rinse thoroughly with DI water.

-

Dry the surface under a stream of nitrogen.

-

Store the functionalized surface under appropriate conditions for the immobilized biomolecule (e.g., hydrated at 4°C).

-

Applications and Data

The versatility of this immobilization technique lends itself to a wide range of applications.

| Application Area | Description | Key Advantages |

| Biosensors | Immobilization of antibodies, enzymes, or nucleic acid probes for the detection of specific analytes.[] | High sensitivity and specificity due to controlled orientation and high loading capacity. |

| Affinity Chromatography | Creation of affinity columns with covalently bound ligands for the purification of target molecules. | Reduced ligand leaching and high binding capacity. |

| Cell Culture Surfaces | Patterning of surfaces with cell-adhesive peptides or growth factors to control cell attachment and behavior.[8] | Precise spatial control over ligand presentation. |

| Drug Delivery | Functionalization of nanoparticles or other drug carriers with targeting ligands. | Stable conjugation and preservation of ligand bioactivity. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Immobilization Efficiency | Incomplete surface functionalization. | Verify each step of the surface functionalization process using appropriate analytical techniques (e.g., contact angle, XPS). |

| Inactive click chemistry reagents. | Use freshly prepared sodium ascorbate solution. Ensure the copper sulfate solution is not contaminated. | |

| Steric hindrance of the biomolecule. | Introduce a PEG spacer in the azide linker of the biomolecule. | |

| High Non-Specific Binding | Insufficient washing. | Increase the number of washing steps and/or the detergent concentration. |

| Hydrophobic interactions. | Include a blocking step with a solution of bovine serum albumin (BSA) or casein after immobilization. | |

| Loss of Biomolecule Activity | Denaturation during immobilization. | Perform the click reaction at a lower temperature (e.g., 4°C). Use a stabilizing ligand like THPTA to protect the biomolecule from copper-induced damage.[6] |

Safety Considerations

-

Always handle Piranha solution with extreme caution in a certified chemical fume hood, wearing appropriate PPE including acid-resistant gloves, apron, and face shield.

-

Consult the Material Safety Data Sheets (MSDS) for all chemicals used, including 2-Propoxyethanol and its synonyms like ethylene glycol propyl ether.[9][10] These documents provide critical information on handling, storage, and disposal.

-

2-Propoxyethanol is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[9] It may also cause skin and eye irritation.[9][10] Ensure adequate ventilation and wear protective gloves and safety glasses.

Conclusion

The use of this compound as a linker for biomolecule immobilization via click chemistry offers a powerful and reliable method for creating functionalized surfaces. Its key advantages lie in the high efficiency, specificity, and biocompatibility of the CuAAC reaction. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can successfully implement this technique to advance their work in a wide range of biotechnological applications.

References

- 1. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. open.clemson.edu [open.clemson.edu]

- 3. vectorlabs.com [vectorlabs.com]

- 5. bioclone.net [bioclone.net]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. confluore.com.cn [confluore.com.cn]

- 8. Surface functionalization for protein and cell patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

Application Note: Synthesis of Advanced PEGylated Bioconjugates Using 2-Propynoxyethanol-Derived Linkers

Abstract

Polyethylene glycol (PEG)ylation is a cornerstone strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This application note provides a detailed guide to the synthesis of PEGylated compounds utilizing linkers derived from 2-Propynoxyethanol. We delve into the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, offering a robust and high-yield pathway for bioconjugation. This document furnishes researchers with both the theoretical underpinnings and detailed, field-tested protocols for synthesizing alkyne-functionalized PEG and conjugating it to azide-modified biomolecules, complete with characterization and validation workflows.

Introduction: The Power of Precise PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a clinically validated method to improve the therapeutic profile of biologics, peptides, and small molecules. The benefits are significant and include:

-

Extended Circulatory Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the therapeutic, diminishing immune responses.

-

Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation.

Traditional PEGylation methods often relied on reactions with functional groups like primary amines (lysine residues), which can be indiscriminate and lead to heterogeneous products with varying activity. Modern bioconjugation demands precision. The advent of bioorthogonal "click chemistry" has revolutionized the field, allowing for site-specific, efficient, and high-yield conjugation under biocompatible conditions. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of this class of reactions, forming a stable triazole linkage between an alkyne and an azide.

This compound serves as an excellent and cost-effective starting material for introducing the requisite terminal alkyne group onto a PEG chain, preparing it for highly efficient CuAAC reactions.

The Chemical Core: Azide-Alkyne Click Chemistry

The foundation of the protocols described herein is the reaction between an azide and a terminal alkyne. This reaction can be performed in two primary ways: through copper catalysis (CuAAC) or, if a specialized strained alkyne is used, in a catalyst-free manner (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the gold standard for its speed, specificity, and high yields. The reaction involves the copper(I)-catalyzed formation of a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.

-

Mechanism: The process is initiated by the formation of a copper(I)-acetylide intermediate. This complex then reacts with the azide, leading to a six-membered metallacycle intermediate which, upon rearrangement and protonolysis, releases the stable triazole product and regenerates the catalyst.

-

Causality of Components:

-